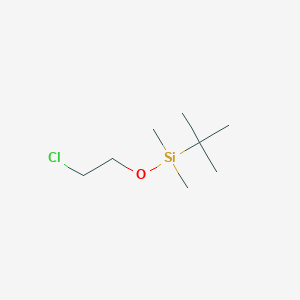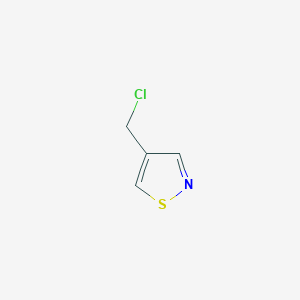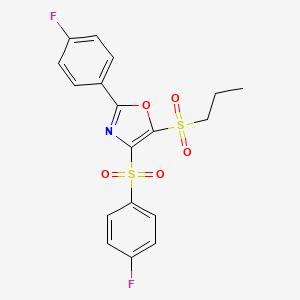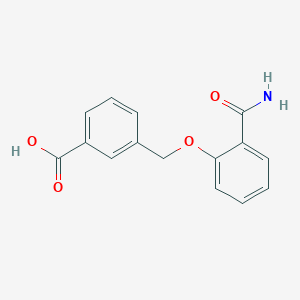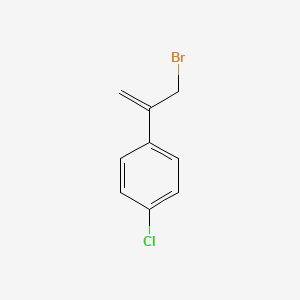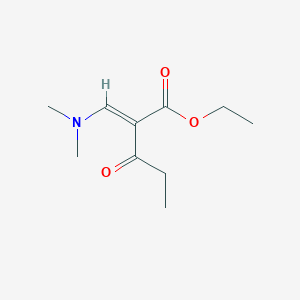
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate is an organic compound with a complex structure that includes an ester functional group, a dimethylamino group, and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through a condensation reaction. The reaction can be represented as follows:
[ \text{Ethyl acetoacetate} + \text{DMFDMA} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using standard techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or other transformations. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate.
Dimethylformamide dimethyl acetal (DMFDMA): Another precursor used in the synthesis.
Methyl 2-((dimethylamino)methylene)-3-oxobutanoate: A similar compound with a slightly different structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
89193-23-7 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl 2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3 |
Clé InChI |
AFECQUUSJNXMNL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=CN(C)C)C(=O)OCC |
SMILES isomérique |
CCC(=O)/C(=C\N(C)C)/C(=O)OCC |
SMILES canonique |
CCC(=O)C(=CN(C)C)C(=O)OCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)
![Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate](/img/structure/B3388705.png)

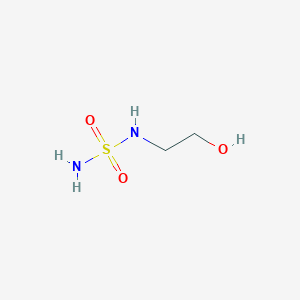
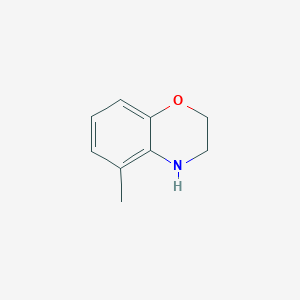
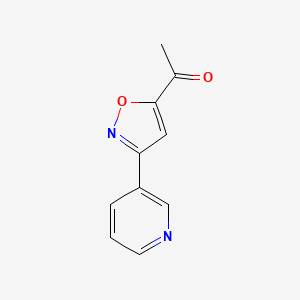
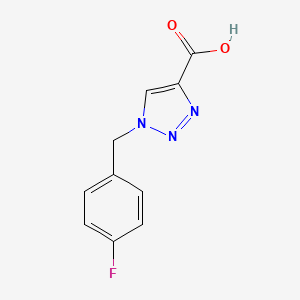
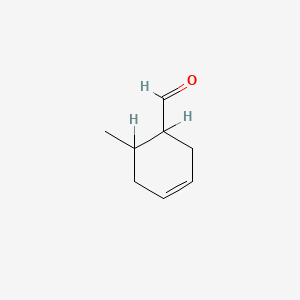
![2-[4-(Carbamoylmethyl)phenoxy]acetic acid](/img/structure/B3388743.png)
